N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide
Description
N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a 4-chlorophenyl group further enhances its potential pharmacological effects.
Properties
IUPAC Name |
N-[4-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMUBFXPXLVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by cyclization with hydrazine to introduce the triazole moiety . The final step involves the sulfonation of the intermediate with sulfonyl chloride and subsequent acetylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in cancer therapy due to its antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with various molecular targets. The thiazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to cell death in cancer cells . The chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: Known for their broad spectrum of pharmacological activity.
Chlorophenylthiazolyl-s-triazine derivatives: Display potent antibacterial activities.
Uniqueness
N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide stands out due to its unique combination of thiazole and triazole rings, along with the chlorophenyl group. This structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
N-[4-({2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a combination of thiazole and triazole ring systems, which are known for their significant biological activities. The presence of these heterocyclic structures contributes to its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
| Property | Details |
|---|---|
| IUPAC Name | N-[4-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide |
| CAS Number | 896367-71-8 |
| Molecular Formula | C20H18ClN5O3S2 |
| Molecular Weight | 453.96 g/mol |
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit substantial antimicrobial activity. For instance, this compound has demonstrated effectiveness against various bacterial strains. A study reported its IC50 values against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent.
Antitumor Activity
The compound's antitumor properties have been explored in several studies. It has shown significant cytotoxicity against cancer cell lines such as MCF-7 and Jurkat cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and triazole rings can enhance cytotoxic effects.
In one study, the presence of electron-donating groups on the phenyl ring was found to be essential for enhancing antitumor activity. The compound's mechanism of action may involve the inhibition of DNA synthesis and repair in cancer cells.
This compound interacts with various molecular targets:
- Enzyme Inhibition : The thiazole and triazole rings can bind to enzymes involved in cellular processes.
- DNA Interaction : The compound may interfere with DNA synthesis and repair mechanisms.
This multi-target approach enhances its efficacy as an antitumor agent.
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity in Cancer Research : In vitro studies on MCF-7 and Jurkat cells demonstrated that the compound induced apoptosis through mitochondrial pathways. The analysis showed an increase in caspase activity correlating with higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
